2-(2,4,5-Trimethylphenyl)butanoic acid
Description
2-(2,4,5-Trimethylphenyl)butanoic acid is a substituted butanoic acid featuring a phenyl ring with methyl groups at the 2-, 4-, and 5-positions. Its molecular structure combines a lipophilic aromatic moiety with a carboxylic acid functional group, making it relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(2,4,5-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C13H18O2/c1-5-11(13(14)15)12-7-9(3)8(2)6-10(12)4/h6-7,11H,5H2,1-4H3,(H,14,15) |
InChI Key |
PEDBWFQPIKCDSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C(=C1)C)C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trimethylphenyl)butanoic acid typically involves the alkylation of 2,4,5-trimethylphenyl acetonitrile with ethyl alpha-bromoacetate in the presence of a base such as zinc in tetrahydrofuran. The resulting intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trimethylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2,4,5-Trimethylphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trimethylphenyl)butanoic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) 3-(2,4,5-Trifluorophenyl) Derivatives
- Example: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride (). Key Differences: Fluorine substituents enhance electronegativity and metabolic stability compared to methyl groups. Applications: Likely used as a chiral intermediate in drug synthesis (e.g., sitagliptin impurities), contrasting with the non-ionic, lipophilic nature of 2-(2,4,5-trimethylphenyl)butanoic acid .
(b) Prop-2-enoic Acid Analog
- Example: (2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoic acid (). Key Differences: A conjugated double bond shortens the carbon chain and increases acidity (pKa ≈ 4.84) due to resonance stabilization. The E-configuration may restrict rotational freedom, affecting binding interactions. Implications: Higher acidity compared to the saturated butanoic acid derivative could influence reactivity in esterification or salt formation .
(c) Esterified Derivatives
- Examples: Propionic acid esters with 2,4,5-trichlorophenoxy groups (). 2-(Substituted oxygen/sulfur)-3-(substituted phenyl)propionic acids (). Key Differences: Esterification (e.g., isopropyl esters) reduces acidity and enhances volatility or lipid solubility. Chlorine substituents (as in 2,4,5-T derivatives) increase environmental persistence and toxicity risks compared to methyl groups .
(d) Carbamate-Functionalized Analogs
- Example: 4,4,4-Trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid (). Key Differences: The carbamate group introduces hydrogen-bonding capacity and may slow metabolic degradation.
Biological Activity
2-(2,4,5-Trimethylphenyl)butanoic acid, a compound characterized by its unique structure featuring a butanoic acid moiety and a 2,4,5-trimethylphenyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 210.28 g/mol. The presence of three methyl groups on the aromatic ring significantly influences its chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may modulate various biochemical pathways by:
- Binding to Enzymes : The compound may inhibit or activate certain enzymes, leading to alterations in metabolic processes.
- Influencing Receptors : It may interact with receptors that regulate physiological responses.
Antimicrobial Properties
Studies indicate that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential antimicrobial agent in therapeutic applications.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases.
Case Studies and Research Findings
-
Antioxidant Activity : A study assessed the antioxidant potential of this compound using the DPPH assay. The compound exhibited significant free radical scavenging activity compared to standard antioxidants.
Compound IC50 (µM) This compound 15.6 Ascorbic Acid 12.3 -
Urease Inhibition : Another study evaluated the urease inhibitory activity of various derivatives of butanoic acids including this compound. Results indicated that it could effectively inhibit urease activity, which is crucial for treating conditions associated with Helicobacter pylori infections.
Compound IC50 (µM) This compound 20.1 Thiourea 25.0
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
